N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride, also known as NEMMC, is a chemical compound with a variety of applications in scientific research. This compound is used in the synthesis of other compounds and has a wide range of biochemical and physiological effects.
Scientific Research Applications
1. NMR Spectroscopy in Drug Discovery
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride and related compounds have been studied using 19F-nuclear magnetic resonance (NMR) spectroscopy in the context of drug discovery. This method supports the selection of candidates for further development in HIV integrase inhibitors programs (Monteagudo et al., 2007).
2. Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of various carboxamide derivatives, including N-methylmorpholine, and their antimicrobial activities. These compounds have been evaluated for their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans (Aytemir et al., 2003).
3. Antimycobacterial and Herbicidal Activity
Compounds structurally related to N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride have been evaluated for their antimycobacterial and herbicidal activities. These studies involve examining their effectiveness against various strains of Mycobacterium and their impact on photosynthetic electron transport in plants (Goněc et al., 2013).
4. Synthesis of N-Methoxy-N-methylamides
Research has explored the efficient synthesis of N-methoxy-N-methylamides from carboxylic acids, including the use of compounds like N,O-dimethylhydroxylamine hydrochloride. This synthesis plays a crucial role in various chemical and pharmaceutical applications (Kim et al., 2003).
5. Study of Molecular Structures and Bonding
The molecular structures and hydrogen bonding of N-methylmorpholine betaine hydrochloride complexes have been extensively studied. Such research is vital for understanding the chemical and physical properties of these compounds and their potential applications (Dega-Szafran et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methylmorpholine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(6-9-3-5-13-8)7(12)10-2-4-11;/h9,11H,2-6H2,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALPRQCUOJNSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(=O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-2-methylmorpholine-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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